REACTION_CXSMILES
|
OS(O)(=O)=O.[C:6]1(=[O:17])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=[O:16])[CH:8]=[CH:7]1.[N-:18]=[N+]=[N-].[Na+]>>[NH:18]1[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9](=[O:16])[CH2:8][CH2:7][C:6]1=[O:17] |f:2.3|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(C2=CC=CC=C12)=O)=O
|
Name
|
|
Quantity
|
0.454 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred in ice bath for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
washed thoroughly by water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
N1C(CCC(C2=C1C=CC=C2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.02 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |